molecular formula C3H2F4O2 B1195273 Flupropanate CAS No. 756-09-2

Flupropanate

Cat. No. B1195273
CAS RN: 756-09-2
M. Wt: 146.04 g/mol
InChI Key: PXRROZVNOOEPPZ-UHFFFAOYSA-N
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Description

Flupropanate is a synthetic herbicide used in the agricultural industry, particularly for weed control in cereal and grass crops. It is a member of the phenoxypropionic acid herbicide family and is one of the more widely used herbicides in the world. It is a non-selective herbicide, meaning it kills all plants that it comes in contact with, including both weeds and crops. It is a popular choice for farmers due to its low cost and effectiveness.

Scientific Research Applications

Control of Chilean Needle Grass in Pastures

Flupropanate: is used to manage invasive grass species like Chilean needle grass in pastures. Studies have shown that its application can significantly reduce the basal cover of this weed, which is known for its low palatability and potential to spread over large areas. However, its effectiveness can lead to increased bare ground and broadleaf weed cover, posing a challenge for grazing systems .

Management of Nassella Tussock

Field trials in New Zealand evaluated Flupropanate for controlling Nassella tussock in hill-country pastures. The herbicide showed varying degrees of effectiveness, with some sites experiencing significant damage to desirable pasture species. This highlights the need for careful application to balance weed control and pasture health .

Mechanism of Action

Target of Action

Flupropanate is primarily used for the control of various invasive grasses . Its primary targets include species such as Serrated Tussock, Rats Tail Grass, Needle Grass, and African Lovegrass . These grasses are known to invade and degrade pastures, reducing their productivity and biodiversity .

Mode of Action

Flupropanate is a systemic herbicide that is slowly absorbed mainly by the roots of the target grasses . It inhibits a biochemical pathway associated with cell wall synthesis . This inhibition disrupts the normal growth and development of the target grasses, leading to their eventual death .

Biochemical Pathways

The specific biochemical pathway inhibited by Flupropanate is associated with cell wall synthesis . By disrupting this pathway, Flupropanate prevents the target grasses from producing essential components of their cell walls. This disruption impairs the structural integrity and growth of the grasses, leading to their death .

Pharmacokinetics

This suggests that its bioavailability and effectiveness may be influenced by factors such as soil type and moisture levels .

Result of Action

The action of Flupropanate results in the death of the target grasses over a period of 2 to 12 months . The slow action of Flupropanate allows it to be absorbed and translocated within the target grasses, ensuring comprehensive control . It can also affect non-target species, causing a decline in their cover .

Action Environment

The action, efficacy, and stability of Flupropanate are influenced by various environmental factors. For instance, the rate of Flupropanate absorption can be affected by soil type, with less plant availability in heavier clay soils compared to lighter sandy soils . Rainfall is also a crucial factor, as it aids in the absorption of Flupropanate by the roots . Furthermore, the life stage of the plant and animal grazing pressures can influence the uptake and effectiveness of Flupropanate .

properties

IUPAC Name

2,2,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRROZVNOOEPPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058177
Record name Flupropanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

756-09-2
Record name Flupropanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=756-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flupropanate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flupropanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-tetrafluoropropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUPROPANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376KS3J2Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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